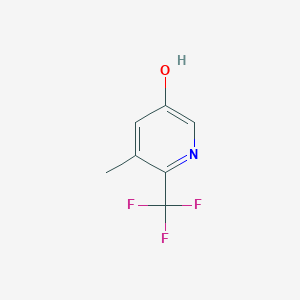

5-Methyl-6-(trifluoromethyl)pyridin-3-ol

Description

Contextual Significance of Pyridinols in Synthetic Organic Chemistry

Pyridinols, or hydroxypyridines, are a cornerstone of heterocyclic synthesis. The pyridine (B92270) scaffold itself is a key structural motif in a vast range of functional molecules, including pharmaceuticals and agrochemicals. The presence of a hydroxyl (-OH) group on the pyridine ring adds a layer of functionality, acting as a versatile "synthetic handle." This group can be a precursor for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. Furthermore, the hydroxyl group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, which is a critical interaction in biological systems and can impact a molecule's pharmacokinetic profile.

The Role and Impact of Trifluoromethyl Groups in Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic system is a widely used strategy in medicinal and agricultural chemistry to enhance the parent molecule's properties. The CF3 group is known for its profound effects on a compound's lipophilicity, metabolic stability, and binding affinity. acs.orgmdpi.comresearchgate.net

Key impacts of the trifluoromethyl group include:

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. mdpi.comresearchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can prolong the active life of a drug or pesticide. mdpi.com

Electronic Effects: As a powerful electron-withdrawing group, the CF3 group can modulate the acidity or basicity of nearby functional groups and influence the reactivity of the entire molecule. mdpi.com

Bioisosteric Replacement: The CF3 group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune a molecule's size, shape, and electronic properties to optimize its interaction with a biological target.

These attributes have made trifluoromethylated heterocycles, particularly trifluoromethylpyridines, essential components in the design of modern therapeutic agents and crop protection products. nih.govresearchgate.net

Scope and Research Trajectories Pertaining to 5-Methyl-6-(trifluoromethyl)pyridin-3-ol

While specific, in-depth studies on this compound are not prevalent in published literature, its structure points toward clear potential research directions. The primary focus for a compound of this nature would be its utility as a specialized building block for creating more complex, high-value molecules.

Research trajectories for this compound would likely involve:

Synthesis and Methodology Development: A key area of investigation would be the development of efficient and scalable synthetic routes to this compound. Common strategies for synthesizing trifluoromethylpyridines include cyclocondensation reactions using trifluoromethyl-containing starting materials or the direct fluorination of a corresponding trichloromethylpyridine precursor. nih.gov The synthesis of related pyridinols has been achieved through methods like palladium-catalyzed cross-coupling reactions. researchgate.net

Intermediate for Bioactive Molecules: Given the established importance of the trifluoromethylpyridine motif, this compound is an ideal candidate for use as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. nih.govresearchoutreach.org Researchers would likely explore derivatization of the hydroxyl group to create ethers, esters, or other functional groups, leading to libraries of new compounds for biological screening.

Exploration of Physicochemical Properties: Detailed characterization of its physical and chemical properties would be a necessary precursor to its application. This includes experimental validation of properties such as its acidity (pKa), solubility, and stability, which are currently only available as computational predictions.

The combination of the pyridinol core, a lipophilic and metabolically stable trifluoromethyl group, and an additional methyl group makes this compound a molecule of significant interest for future applications in synthetic and medicinal chemistry.

Chemical Data for this compound

The following table summarizes key computed chemical properties for the compound.

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Monoisotopic Mass | 177.04015 Da |

| Predicted XlogP | 1.8 |

| InChIKey | OYMANMVJKUJZAW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C(F)(F)F)O |

Data sourced from PubChem CID 131697693. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-5(12)3-11-6(4)7(8,9)10/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMANMVJKUJZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275765 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-44-0 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-6-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol

Reactivity Governed by the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 5-Methyl-6-(trifluoromethyl)pyridin-3-ol, readily participating in reactions typical of alcohols and phenols, such as alkylation and acylation. Its presence also influences the redox chemistry of the molecule.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to electrophilic attack. This facilitates O-alkylation and O-acylation reactions to form the corresponding ethers and esters. These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base to form a more potent pyridinolate anion, which then acts as the nucleophile.

Alkylation: The formation of an ether linkage can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction conditions can be tailored to favor O-alkylation over N-alkylation of the pyridine (B92270) ring. For instance, palladium-catalyzed O-alkylation of 2-pyridones (the tautomeric form of 2-hydroxypyridines) has been demonstrated as a regioselective method. rsc.org

Acylation: Esterification occurs when the compound is treated with acylating agents like acyl chlorides or anhydrides. This reaction is often catalyzed by a base, such as pyridine or triethylamine (B128534), which neutralizes the acidic byproduct (e.g., HCl).

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl Halide (R-X) + Base | Ether (Ar-O-R) |

| Acylation | Acyl Chloride (RCOCl) + Base | Ester (Ar-OCOR) |

These transformations are fundamental in modifying the compound's physical and chemical properties, such as solubility and biological activity.

The term oxidation refers to the loss of electrons or an increase in oxidation state, while reduction signifies the gain of electrons or a decrease in oxidation state. youtube.comkhanacademy.orgyoutube.com The pyridinol structure can undergo both types of reactions, although the pyridine ring itself is relatively resistant to oxidation.

Oxidation: The hydroxyl group can be oxidized, though this is less common for pyridinols compared to other phenols. Strong oxidizing agents may lead to ring-opening or degradation. However, a more common reaction involving oxidation for pyridines is the formation of the Pyridine N-oxide. This is achieved by treating the pyridine with an oxidizing agent like a peroxy acid. The resulting N-oxide significantly alters the ring's reactivity, activating it for certain electrophilic substitutions. wikipedia.org

Reduction: The pyridine ring, being electron-deficient, is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. This transformation drastically changes the geometry and basicity of the molecule. The conditions required for this reduction are typically harsh due to the stability of the aromatic system.

| Process | Typical Reagents | Result |

| Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide formation |

| Reduction | H₂ / Metal Catalyst (Pd, Pt) | Saturation of pyridine ring to piperidine |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This property profoundly influences the reactivity of the adjacent pyridine ring, particularly in nucleophilic substitution reactions.

The -CF₃ group strongly deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgnih.gov This is because its inductive electron-withdrawing effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In SₙAr reactions, a nucleophile attacks an aromatic ring and replaces a leaving group. rsc.orgyoutube.com For pyridines containing a trifluoromethyl group, nucleophilic attack is directed to the positions ortho and para to the activating group. In the case of this compound, the -CF₃ group at position 6 would activate the ring for nucleophilic attack. While the -CF₃ group itself is generally not displaced, its presence facilitates the displacement of other leaving groups on the ring. The rate of these displacement reactions is dependent on the nature of the nucleophile and the leaving group. rsc.org

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character makes it less reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution (SₑAr) involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring. masterorganicchemistry.com The pyridine ring undergoes SₑAr reactions much more slowly than benzene. wikipedia.org The reaction is further disfavored because the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst under typical reaction conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions), adding a positive charge and further deactivating the ring. wikipedia.orgyoutube.com

For this compound, the directing effects of the substituents must be considered:

Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

Methyl (-CH₃) group: A weakly activating, ortho-, para-director.

Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-director.

Pyridine Nitrogen: Deactivating, directs to the 3-position (meta).

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | Substitution of -H with -NO₂ |

| Halogenation | Br₂ / FeBr₃ | Substitution of -H with -Br |

| Sulfonation | Fuming H₂SO₄ | Substitution of -H with -SO₃H |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally fails on strongly deactivated rings youtube.com |

An alternative strategy to achieve substitution is to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Detailed experimental studies specifically documenting the nucleophilic aromatic substitution (SNAr) reactions directly on the aromatic ring of this compound are not extensively covered in the available scientific literature. While the pyridine ring is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like the trifluoromethyl group, specific conditions and outcomes for this particular compound have not been widely reported.

The reactivity of pyridines in SNAr reactions is influenced by factors such as the nature and position of substituents, the nucleophile, and the reaction conditions. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to activate the pyridine ring towards nucleophilic attack. However, the primary transformation pathway documented for trifluoromethyl-substituted pyridin-3-ols involves the formation of oxidopyridinium betaines and their subsequent cycloaddition reactions.

Cycloaddition Reactions of Derived Oxidopyridinium Betaines

A significant transformation pathway for trifluoromethylated pyridin-3-ols, including analogs of this compound, involves their conversion into oxidopyridinium betaines, which then undergo cycloaddition reactions. nih.govacs.org These betaines are typically generated in-situ through N-alkylation of the parent pyridin-3-ol, followed by deprotonation. nih.govresearchgate.net

The resulting 3-oxidopyridinium betaines are versatile 1,3-dipoles that can participate in various cycloaddition reactions, most notably [5+2] cycloadditions with alkenes and other dipolarophiles. nih.gov This process is a powerful method for constructing nitrogen-containing bicyclic frameworks, such as tropane-like structures, which are valuable in medicinal chemistry. nih.govresearchgate.net

For instance, the reaction of trifluoromethylated pyridin-3-ols with methyl triflate (MeOTf) generates a pyridinium (B92312) ion intermediate. nih.govresearchgate.net Subsequent treatment with a base like triethylamine (Et3N) in the presence of a dipolarophile, such as N-methylmaleimide, leads to the formation of trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives via a [5+2] cycloaddition. nih.govacs.org

Table 1: [5+2] Cycloaddition of Trifluoromethylated Oxidopyridinium Betaines with N-Methylmaleimide

| Pyridin-3-ol Precursor | Product(s) | Selectivity (exo:endo) |

|---|---|---|

| 2-(Trifluoromethyl)pyridin-3-ol (B1319631) | 8-azabicyclo[3.2.1]octane derivative | 1 : 4.8 |

| 6-(Trifluoromethyl)pyridin-3-ol (B1304136) | 8-azabicyclo[3.2.1]octane derivative | Favors endo |

This table is generated based on data reported in scientific literature. nih.govresearchgate.net

Regio- and Stereoselectivity in Cycloaddition Pathways

The regio- and stereoselectivity of the cycloaddition reactions involving trifluoromethylated oxidopyridinium betaines are significantly influenced by the position of the trifluoromethyl substituent on the pyridine ring. nih.govacs.org In reactions with unsymmetrical alkenes, such as phenyl vinyl sulfone, unique regioselectivities have been observed. nih.gov

For example, the betaine (B1666868) derived from 2-(trifluoromethyl)pyridin-3-ol reacts with phenyl vinyl sulfone to afford a single exo isomer as the sole product. nih.gov In contrast, the corresponding reaction with the betaine from 6-(trifluoromethyl)pyridin-3-ol yields a mixture of exo and endo products, indicating a change in the stereochemical outcome based on the CF3 group's location. nih.gov

The stereoselectivity, particularly the exo/endo selectivity, is a critical aspect of these reactions. With N-methylmaleimide, the position of the trifluoromethyl group dictates the preferred isomer. Betaines with a CF3 group at the 2- or 6-position predominantly yield endo-products. nih.govacs.orgresearchgate.net Conversely, a betaine with a CF3 group at the 5-position leads exclusively to the formation of the exo-product. nih.govacs.org

Influence of Trifluoromethyl Substitution on Reaction Selectivity

The trifluoromethyl group exerts a profound influence on the selectivity of the [5+2] cycloaddition reactions of oxidopyridinium betaines. nih.gov This influence is attributed to both steric and electronic effects. nih.gov

The unusual preference for endo-products when the CF3 group is at the 2- or 6-position is noteworthy. nih.govacs.org Computational studies using density functional theory (DFT) have been employed to understand these observations. nih.gov The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, is believed to play a significant role in directing the stereochemical outcome of the cycloaddition. nih.gov

DFT calculations of the transition state structures suggest that despite potential steric hindrance, the electronic effects of the CF3 group are also crucial in determining the selectivity. nih.gov The electron-withdrawing nature of the trifluoromethyl group modifies the electronic properties of the oxidopyridinium betaine, which in turn affects the energetics of the different possible transition states, leading to the observed selectivities. nih.gov For the 5-CF3-substituted betaine, the exclusive formation of the exo-product highlights the strong directive effect of the substituent from this position. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial relationships of atoms within 5-Methyl-6-(trifluoromethyl)pyridin-3-ol can be definitively established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display two signals for the pyridine (B92270) ring protons. The proton at position 2 is expected to appear as a singlet, while the proton at position 4 would also be a singlet, with their exact chemical shifts influenced by the electronic effects of the surrounding substituents (hydroxyl, methyl, and trifluoromethyl groups). The methyl group protons at position 5 would generate a characteristic singlet in the upfield region of the spectrum. The hydroxyl proton would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are expected. The carbon of the trifluoromethyl group will be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the five pyridine ring carbons will be indicative of their electronic environment, with the carbon bearing the hydroxyl group appearing at a lower field. The methyl carbon will resonate at a higher field. Data from similar substituted pyridines can help in the provisional assignment of these shifts. rsc.orgrsc.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-H | ~7.5-8.0 | - |

| 4-H | ~7.0-7.5 | - |

| 5-CH₃ | ~2.2-2.5 | ~15-20 |

| 3-OH | Variable (broad) | - |

| C2 | - | ~140-145 (q) |

| C3 | - | ~150-155 |

| C4 | - | ~120-125 |

| C5 | - | ~130-135 |

| C6 | - | ~145-150 (q) |

| CF₃ | - | ~120-125 (q) |

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this singlet will be characteristic of a trifluoromethyl group attached to a pyridine ring. For instance, the ¹⁹F NMR signal for 2-methoxy-3-(trifluoromethyl)pyridine (B55313) appears at -64.03 ppm. rsc.org A similar chemical shift would be anticipated for the target compound, providing clear evidence for the presence and electronic environment of the trifluoromethyl moiety.

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular structure, two-dimensional NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show cross-peaks connecting the signals of the pyridine ring protons to their attached carbons, as well as a cross-peak between the methyl protons and the methyl carbon. This allows for the unambiguous assignment of the signals for each C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons (5-CH₃) and the pyridine ring carbons C4, C5, and C6.

The aromatic protons (H2 and H4) and adjacent and geminal carbons in the pyridine ring.

The fluorine atoms can also show long-range couplings to carbons in the HMBC spectrum, further confirming the position of the CF₃ group.

These 2D NMR techniques, when used in conjunction, provide a detailed and robust confirmation of the proposed structure. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₆F₃NO), the exact mass can be calculated and compared to the experimentally determined value. The monoisotopic mass of this compound is 177.04015 Da. uni.lu An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the proposed molecular formula. For example, the related compound 2-methoxy-3-(trifluoromethyl)pyridine (C₇H₆F₃NO) has a calculated mass of 177.0401 and a found mass of 177.0403, demonstrating the accuracy of this technique. rsc.org

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.04743 |

| [M+Na]⁺ | 200.02937 |

| [M-H]⁻ | 176.03287 |

| [M]⁺ | 177.03960 |

Predicted m/z values for various adducts of this compound. uni.lu

Coupling chromatography with mass spectrometry allows for the analysis of complex mixtures and provides detailed information on the fragmentation patterns of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a suitable analytical method. researchgate.netnih.gov In the mass spectrometer, the molecule will fragment in a reproducible manner upon electron ionization. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. Expected fragmentation pathways for this compound could involve the loss of the trifluoromethyl group, cleavage of the pyridine ring, or loss of a methyl radical.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for structural analysis. ncsu.edursc.org After separation by liquid chromatography, the parent ion of the compound is selected and subjected to collision-induced dissociation (CID). The resulting daughter ions provide valuable structural information. The fragmentation of the pyridine ring and the loss of substituents would likely be key fragmentation pathways observed in the MS/MS spectrum. nih.gov Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be extrapolated from data on analogous structures and computational studies.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For this compound, the IR spectrum is expected to be characterized by several key absorption regions. The presence of the hydroxyl (-OH) group will give rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened by hydrogen bonding. The aromatic pyridine ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and a series of characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

The trifluoromethyl (-CF₃) group is a strong absorber in the infrared region. Its presence is typically confirmed by intense absorption bands corresponding to the symmetric and asymmetric C-F stretching modes, which are expected to appear in the 1100-1350 cm⁻¹ range. The methyl (-CH₃) group will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes are found near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Computational studies on related molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine, using Density Functional Theory (DFT) have shown that C-F stretching vibrations are predicted with high intensity, making them prominent features in the IR spectrum researchgate.net. A similar prominence is anticipated for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on Analogous Compounds

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |

| 2980-2950 | C-H asym. stretch | Methyl (-CH₃) | Medium |

| 2880-2860 | C-H sym. stretch | Methyl (-CH₃) | Weak |

| 1650-1400 | C=C, C=N stretch | Aromatic (Pyridine) | Medium-Strong |

| 1460-1440 | C-H asym. bend | Methyl (-CH₃) | Medium |

| 1380-1370 | C-H sym. bend | Methyl (-CH₃) | Medium |

| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1300-1200 | C-O stretch | Phenolic C-O | Medium-Strong |

Note: This table is predictive and based on characteristic vibrational frequencies of functional groups and data from analogous compounds.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong. The ring breathing mode, a symmetric expansion and contraction of the entire ring, typically gives rise to a very intense and sharp band around 1000 cm⁻¹. researchgate.net Vibrations of the trifluoromethyl group, particularly the symmetric C-F stretching mode, are also expected to be Raman active. In contrast to IR spectroscopy, the O-H stretching vibration is typically weak in Raman spectra. The C-H stretching vibrations of the methyl and pyridine groups will be present but are often less intense than the ring modes.

Analysis of pyridine itself shows strong Raman bands at approximately 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net Similar features, shifted by the influence of the methyl, hydroxyl, and trifluoromethyl substituents, are expected for this compound. DFT calculations on related substituted pyridines have been successfully used to assign the fundamental vibrational modes in both IR and Raman spectra, providing a reliable framework for interpreting the experimental data. researchgate.net

Table 2: Predicted Raman Spectroscopy Data for this compound based on Analogous Compounds

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |

| 2980-2860 | C-H stretch | Methyl (-CH₃) | Medium |

| 1620-1580 | Ring stretch | Aromatic (Pyridine) | Strong |

| ~1030 | Ring trigonal stretch | Aromatic (Pyridine) | Strong |

| ~1000 | Ring breathing | Aromatic (Pyridine) | Very Strong |

| 1350-1100 | C-F sym. stretch | Trifluoromethyl (-CF₃) | Medium-Strong |

Note: This table is predictive and based on characteristic Raman shifts of functional groups and data from analogous compounds.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted pyridine systems. Pyridine itself exhibits π → π* transitions, which are typically observed in the UV region. The introduction of substituents like -OH, -CH₃, and -CF₃ on the pyridine ring will cause shifts in the absorption maxima (λ_max) and may alter their intensities.

The hydroxyl group (-OH) acts as an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the wavelength and intensity of absorption. As an electron-donating group, the hydroxyl substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the pyridine ring. The methyl group also has a weak electron-donating effect, while the trifluoromethyl group is strongly electron-withdrawing, which will further influence the electronic structure and the energies of the molecular orbitals involved in the transitions. The protonation state of the molecule, influenced by the solvent pH, can also significantly affect the UV-Vis spectrum due to changes in the electronic distribution upon protonation of the pyridine nitrogen or deprotonation of the hydroxyl group.

Table 3: Predicted Electronic Absorption (UV-Vis) Data for this compound

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π → π | 250 - 300 | Substituted Pyridine Ring |

| n → π | 300 - 350 | Pyridine Ring (N lone pair) |

Note: This table is predictive and based on the typical electronic transitions observed for substituted pyridine derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Currently, there are no published single-crystal X-ray diffraction studies for this compound in publicly accessible databases. However, based on the molecular structure, several key features can be anticipated in its solid-state form. The molecule contains both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group). This makes it highly likely that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds. These interactions could lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of moderately polar, non-volatile compounds. For this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The use of mixed-mode columns that can handle hydrophilic compounds may also be effective. helixchrom.com Detection would most commonly be performed using a UV detector, set to a wavelength where the pyridine chromophore absorbs, likely in the 260-280 nm range.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the presence of the polar hydroxyl group, this compound may exhibit poor peak shape and tailing on standard non-polar GC columns. To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile moiety. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether. nih.gov This procedure significantly improves chromatographic performance. The analysis would typically be carried out on a capillary column with a mid-polarity phase (e.g., DB-17) coupled to a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass fragmentation patterns. oup.com

Table 4: Plausible Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Comments |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (260-280 nm) | Gradient elution may be required for complex mixtures. |

| GC-MS | DB-17 or similar mid-polarity capillary column | Helium | Mass Spectrometry (EI) | Derivatization with an agent like MTBSTFA is recommended to improve peak shape and volatility. nih.govresearchgate.net |

Note: This table provides suggested starting conditions based on methods used for structurally similar analytes.

Tautomeric Equilibria in Pyridinols: Specific Considerations for 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol

Fundamental Principles of Hydroxypyridine-Pyridone Tautomerism

Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. While 2- and 4-hydroxypyridines primarily exist as the neutral pyridone forms in most media, the case of 3-hydroxypyridine (B118123), the parent structure of the title compound, is more complex. researchgate.net The tautomerism of 3-hydroxypyridine involves an equilibrium between the aromatic, phenolic 'enol' form (3-hydroxypyridine) and a non-aromatic, zwitterionic 'keto' form (pyridin-3-one). rsc.orgresearchgate.net

Unlike the neutral pyridone tautomers of 2- and 4-hydroxypyridine, the keto form of 3-hydroxypyridine is a zwitterion, possessing both a positive charge on the ring nitrogen and a negative charge on the oxygen. This charge separation has profound implications for its relative stability, which becomes highly sensitive to the surrounding environment. The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is therefore a critical parameter that is influenced by phase (gas vs. solution) and solvent properties. rsc.org

Experimental Investigations of Tautomeric Preferences

While specific experimental data for 5-methyl-6-(trifluoromethyl)pyridin-3-ol is not extensively available in the surveyed literature, the tautomeric preferences of such compounds are typically investigated using a suite of spectroscopic techniques that can differentiate between the distinct structural features of the hydroxy and pyridone forms.

Spectroscopic methods provide the primary means for the experimental determination of tautomeric equilibria. Each technique probes different molecular features, and their combined use offers a comprehensive picture of the tautomeric composition in a given state.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for identifying tautomers in solution. researchgate.netnih.gov The chemical shifts of ring protons and carbons are sensitive to the electronic distribution, which differs significantly between the aromatic hydroxy form and the zwitterionic pyridone form. The presence of distinct sets of signals, or averaged signals in cases of rapid interconversion, can be used to quantify the ratio of tautomers present. researchgate.net For example, the proton attached to the oxygen in the hydroxy form (OH) would have a different chemical shift and coupling pattern compared to the proton on the nitrogen in the zwitterionic form (NH+).

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions, and thus the absorption spectra, of the two tautomers are typically distinct. The aromatic 3-hydroxypyridine form generally exhibits a π-π* transition at a characteristic wavelength. researchgate.net The zwitterionic pyridone form, with its different electronic structure, will absorb at different wavelengths. rsc.orgresearchgate.net For the parent 3-hydroxypyridine system, the neutral enol form shows an absorption peak around 278 nm in non-polar solvents, while two additional peaks, attributed to the zwitterion, appear at approximately 247 nm and 315 nm in water. researchgate.net By analyzing the changes in absorbance at these characteristic wavelengths under different conditions (e.g., varying solvent polarity), the equilibrium constant can be determined. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy can distinguish between the tautomers by identifying characteristic vibrational modes. The hydroxy form would display a distinct O-H stretching band, while the pyridone form would be characterized by a C=O stretching frequency and an N-H stretching band. The positions of these bands provide clear evidence for the predominant form in a given sample (e.g., in the solid state or in solution).

Theoretical and Computational Modeling of Tautomerism

In the absence of direct experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), serve as powerful predictive tools to investigate the tautomeric landscape of molecules like this compound. ruc.dkd-nb.info These models can calculate the relative energies of tautomers in different environments and dissect the specific factors influencing their stability.

In the gas phase, where intermolecular interactions are negligible, the intrinsic properties of a molecule dictate its stability. For hydroxypyridines, the hydroxy (enol) form is generally the most stable tautomer in the isolated state. nih.govresearchgate.net This preference is largely attributed to the energetic benefit of maintaining the aromaticity of the pyridine (B92270) ring. The pyridone form, particularly the zwitterionic tautomer of 3-hydroxypyridine, involves a significant separation of charge, which is energetically unfavorable without external stabilization. Therefore, it is predicted that in the gas phase, this compound exists predominantly as the hydroxy tautomer.

Table 1: Predicted Relative Stability of Tautomers in the Gas Phase This table is illustrative, based on general principles of pyridinol tautomerism.

| Tautomer | Structure | Predicted Gas-Phase Stability | Primary Reason |

|---|---|---|---|

| Hydroxy Form | This compound | More Stable | Aromaticity, No formal charge separation |

The presence of a solvent can dramatically alter the tautomeric equilibrium, particularly for systems involving polar or zwitterionic species. bohrium.comorientjchem.org The equilibrium of 3-hydroxypyridine derivatives is exceptionally sensitive to the solvent's polarity and its ability to form hydrogen bonds. rsc.orgresearchgate.net

Polar protic solvents like water or methanol (B129727) are highly effective at stabilizing the zwitterionic pyridone tautomer. This stabilization occurs through:

Hydrogen Bonding : The solvent can act as a hydrogen bond donor to the negatively charged oxygen and as a hydrogen bond acceptor for the positively charged N-H group.

Dipole-Dipole Interactions : The large dipole moment of the zwitterion interacts favorably with the dipoles of polar solvent molecules.

Consequently, for this compound, a significant shift in the tautomeric equilibrium towards the zwitterionic pyridone form is expected upon dissolution in polar, protic solvents. In contrast, non-polar solvents would favor the less polar hydroxy form.

Table 2: Predicted Solvent Influence on Tautomeric Equilibrium This table illustrates the expected trend based on established solvent effects.

| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Predicted Predominant Tautomer of this compound |

|---|---|---|---|

| Cyclohexane | ~2.0 | None | Hydroxy Form |

| Chloroform | ~4.8 | Weak | Hydroxy Form |

| Methanol | ~33.0 | Strong | Pyridone Form (Zwitterion) |

The substituents on the pyridine ring play a crucial role in fine-tuning the relative energies of the tautomers. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is critical.

Electronic Effects : The trifluoromethyl (CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov Positioned at C6, adjacent to the nitrogen, it significantly lowers the electron density of the ring and increases the acidity of the N-H proton in the zwitterionic tautomer. The methyl (CH3) group at C5 is a weak electron-donating group (+I effect, hyperconjugation), which increases the electron density of the ring.

This "push-pull" arrangement can influence the two tautomers differently. The electron-withdrawing CF3 group may destabilize the positively charged pyridinium (B92312) ring of the zwitterion. Conversely, the electron-donating methyl group could help stabilize it. The net effect on the tautomeric equilibrium would depend on the balance of these opposing influences on the relative stabilities of the neutral aromatic system and the charged zwitterionic system. Computational studies on related systems have shown that such substitutions can significantly alter the energy difference between tautomers. researchgate.net

Steric Effects : The trifluoromethyl group is considerably bulkier than a hydrogen atom. nih.gov Its placement at the C6 position, adjacent to the C5-methyl group, could introduce steric strain. This strain might influence the planarity of the ring system or hinder the solvation of the nearby functional groups (the nitrogen atom and the C5-methyl group). Any disruption to the optimal solvation shell, particularly for the charge-separated zwitterionic form, could shift the equilibrium. However, given the positions, significant direct steric hindrance affecting the tautomeric proton transfer itself is less likely compared to substitutions at positions 2 or 4.

Energetic and Kinetic Aspects of Tautomerization Pathways

The tautomerization of pyridinols can proceed through several pathways, including intramolecular proton transfer and intermolecular proton transfer, which can be mediated by solvent molecules. The energetic landscape of these pathways, characterized by the relative energies of the tautomers and the activation energy barriers for their interconversion, dictates the kinetics of the equilibrium.

Theoretical and computational studies on substituted 2-hydroxypyridines have provided insights into the thermodynamic and kinetic properties of their tautomerization. nih.gov For instance, the gas-phase intramolecular 1,3-proton shift in 2-hydroxypyridine (B17775) has a high activation barrier, while intermolecular proton transfer, often facilitated by dimerization or solvent molecules, presents a significantly lower energy barrier. nih.gov

Table 1: Estimated Energetic Parameters for the Tautomerization of this compound Note: These values are illustrative and based on general principles of substituent effects on pyridinol tautomerism, not on direct experimental or computational data for the specified compound.

| Tautomerization Pathway | Environment | Estimated Relative Energy of Keto Tautomer (kcal/mol) | Estimated Activation Energy (kcal/mol) |

| Intramolecular Proton Transfer | Gas Phase | 2 - 5 | 30 - 40 |

| Intermolecular (Dimer-mediated) | Aprotic Solvent | 1 - 3 | 10 - 20 |

| Intermolecular (Solvent-mediated) | Protic Solvent | -2 - 1 | 5 - 15 |

The kinetic stability of each tautomer is determined by the height of the energy barrier to conversion. A higher barrier corresponds to a slower rate of interconversion. For many pyridinol systems, the interconversion is rapid at room temperature, leading to a dynamic equilibrium.

Photoinduced Tautomerization Mechanisms in Pyridinols

Photoinduced tautomerization, often referred to as excited-state intramolecular proton transfer (ESIPT), is a photochemical process where a proton is transferred within a molecule upon electronic excitation. mdpi.comrsc.org This process is typically very fast, occurring on the picosecond or even femtosecond timescale. nih.gov In molecules capable of ESIPT, photoexcitation leads to a significant redistribution of electron density, which can drastically alter the acidity and basicity of the proton donor and acceptor groups, thereby driving the proton transfer. nih.gov

For pyridinol derivatives, ESIPT from the enol to the keto tautomer is a well-documented phenomenon. nih.gov The process can be described by the following general steps:

Photoexcitation: The enol tautomer absorbs a photon, transitioning to an electronically excited state (E*).

Excited-State Proton Transfer: In the excited state, the acidity of the hydroxyl group increases, and the basicity of the ring nitrogen increases, facilitating a rapid intramolecular proton transfer to form the excited keto tautomer (K*).

De-excitation: The excited keto tautomer can then relax to its ground state (K) via fluorescence or non-radiative decay.

Ground-State Equilibration: The ground-state keto tautomer can then revert to the more stable enol tautomer, completing the photocycle.

The efficiency and dynamics of ESIPT are highly sensitive to the molecular structure and the surrounding environment. rsc.org In this compound, the electronic effects of the methyl and trifluoromethyl groups would likely influence the photophysical properties and the ESIPT process. The electron-donating methyl group might enhance the electron density at the oxygen atom in the excited state, while the electron-withdrawing trifluoromethyl group could affect the charge distribution across the pyridine ring.

While specific studies on the photoinduced tautomerization of this compound are not available, the general principles of ESIPT in substituted hydroxypyridines suggest that it would be a plausible de-excitation pathway. The following table outlines the potential photophysical properties associated with such a process.

Table 2: Hypothetical Photophysical Properties Related to ESIPT in this compound Note: These values are illustrative and based on typical data for ESIPT in analogous heterocyclic systems, not on direct experimental measurements for the specified compound.

| Property | Enol Tautomer (E) | Keto Tautomer (K) |

| Absorption Maximum (λabs) | ~280-320 nm | ~340-380 nm |

| Emission Maximum (λem) | ~340-380 nm (Normal Stokes Shift) | ~450-550 nm (Large Stokes Shift from E*) |

| Excited State Lifetime (τ) | Picoseconds (if ESIPT occurs) | Nanoseconds |

| ESIPT Rate Constant (kESIPT) | > 1010 s-1 | N/A |

The large Stokes shift observed in ESIPT-capable molecules is a hallmark of this process and arises from the energy difference between the absorption of the enol form and the emission from the keto form. This property makes such compounds interesting for applications in fluorescent probes and imaging agents. rsc.org

Computational and Theoretical Investigations of 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. Had DFT studies on 5-Methyl-6-(trifluoromethyl)pyridin-3-ol been available, they would likely provide insights into:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Vibrational Frequencies: Predicted infrared and Raman spectra, which can help in the experimental identification and characterization of the compound.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the compound's stability and reactivity.

High-Level Ab Initio and Multireference Methods (e.g., CCSD, CASSCF, CASPT2)

For a more accurate description of the electronic structure, especially for excited states or systems with complex electronic configurations, high-level ab initio methods are employed. These include:

Coupled Cluster (CC) methods, such as CCSD (Coupled Cluster Singles and Doubles): These methods provide a highly accurate calculation of the ground-state energy and properties.

Multireference methods, such as CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (CAS with Second-Order Perturbation Theory): These are essential for studying excited states, photochemistry, and molecules where electron correlation is particularly strong.

Without specific studies, it is not possible to present data derived from these methods for this compound.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set (which describes the atomic orbitals) and, for DFT, the exchange-correlation functional (which approximates the quantum mechanical effects of electron exchange and correlation). A typical computational study would involve:

Basis Set Selection: Evaluating various basis sets (e.g., Pople-style like 6-311++G(d,p) or Dunning's correlation-consistent sets like aug-cc-pVTZ) to find a balance between computational cost and accuracy.

Functional Selection: Testing different exchange-correlation functionals (e.g., B3LYP, M06-2X, ωB97X-D) to determine which one best reproduces known experimental data for similar molecules.

As no such validation studies for this compound have been published, no specific recommendations or results can be reported.

Molecular Orbital Theory and Electronic Descriptors Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. Analysis of these orbitals provides key information about a molecule's reactivity and electronic properties.

HOMO-LUMO Energy Levels and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Without computational data, a table of these energy values for this compound cannot be generated.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Understanding how charge is distributed across a molecule is vital for predicting its interactions with other molecules.

Charge Distribution: Methods like Mulliken population analysis or electrostatic potential (ESP) mapping would reveal the partial positive and negative charges on each atom, highlighting polar regions of the molecule.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding hyperconjugation and intramolecular interactions that stabilize the molecule.

In the absence of specific research, no data on the charge distribution or NBO analysis for this compound can be presented.

While the framework for a thorough computational and theoretical investigation of this compound is well-established within the field of computational chemistry, the specific application of these methods to this compound has not been reported in the accessible scientific literature. Future research in this area would be invaluable for elucidating the electronic structure, reactivity, and other fundamental properties of this molecule, which could, in turn, support its potential applications.

Conformational Landscape and Molecular Geometry Optimization

Computational chemistry provides powerful tools for investigating the three-dimensional structure and stability of molecules. For this compound, these methods are employed to map its conformational landscape and determine its most stable geometric structure.

The conformational landscape of a molecule refers to the collection of all possible spatial arrangements of its atoms, known as conformers, which can be interconverted through the rotation around single bonds. Identifying the lowest-energy conformers is crucial as they represent the most populated and chemically relevant structures under given conditions. This analysis is particularly important for this compound due to the rotatable hydroxyl (-OH) and trifluoromethyl (-CF3) groups, which significantly influence the molecule's shape, polarity, and potential for intermolecular interactions.

Molecular geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). journaleras.com DFT calculations, often employing hybrid functionals such as B3LYP or HSEH1PBE with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict geometric parameters. journaleras.com The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is reached. researchgate.net

While specific experimental or computational studies detailing the complete conformational landscape of this compound are not widely published, the principles of such an analysis are well-established for related fluorinated heterocyclic compounds. d-nb.infosemanticscholar.org The investigation would focus on the dihedral angles involving the hydroxyl and trifluoromethyl groups relative to the pyridine (B92270) ring. The results of such a geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Below is an illustrative table representing the type of data that would be generated from a DFT-based geometry optimization of this compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and represents typical data obtained from DFT calculations; it is not based on published experimental data for this specific compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(6)-C(CF3) | ~1.52 Å |

| Bond Length | C(3)-O(OH) | ~1.36 Å |

| Bond Length | C(5)-C(CH3) | ~1.51 Å |

| Bond Angle | N(1)-C(6)-C(CF3) | ~121° |

| Bond Angle | C(2)-C(3)-O(OH) | ~118° |

| Dihedral Angle | C(5)-C(6)-C(CF3)-F | Variable (defines conformers) |

| Dihedral Angle | C(4)-C(3)-O(OH)-H | ~0° or ~180° (planar or anti-planar) |

Computational Reaction Mechanism Elucidation

Understanding the pathway by which a chemical reaction occurs is fundamental to controlling its outcome and optimizing synthesis. Computational reaction mechanism elucidation uses theoretical models to map the energetic and structural changes as reactants are converted into products. For a molecule like this compound, this could involve studying its synthesis pathway, such as the cyclization and functionalization of precursors. researchoutreach.org

These computational investigations allow for the identification of reaction intermediates, which are transient species that exist between the reactant and product stages, and transition states, which are the highest energy points along a reaction coordinate. montclair.edu Density Functional Theory (DFT) is a primary tool for these studies, providing a balance of computational cost and accuracy for exploring complex potential energy surfaces. rsc.org By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. This profile provides a quantitative description of the reaction, highlighting the feasibility of a proposed mechanism.

Transition State Characterization and Energy Barrier Calculations

A critical component of elucidating a reaction mechanism is the characterization of its transition state (TS). A transition state is an unstable, transient configuration of atoms that represents the energetic peak separating reactants from products. arxiv.org Computationally, a TS is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io

Locating a transition state is a challenging computational task that often requires specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) methods or "surface walking" algorithms. github.io Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. github.io

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (Ea). This value is a key determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction. DFT calculations can provide reliable estimates of these barriers. rsc.org Comparing the calculated energy barriers for different potential pathways allows researchers to predict the most likely mechanism for a given reaction. montclair.edu

The following table provides a hypothetical example of the energetic data that would be calculated to compare two potential reaction pathways in the synthesis of a pyridine derivative.

Table 2: Hypothetical Energy Profile for a Reaction Step This table is for illustrative purposes to show typical outputs of computational mechanism studies. Values are hypothetical.

| Species | Pathway A Relative Energy (kcal/mol) | Pathway B Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +25.5 | +32.1 |

| Intermediate | +5.2 | +9.8 |

| Transition State 2 (TS2) | +18.9 | +21.5 |

| Products | -15.0 | -15.0 |

| Overall Activation Energy | 25.5 | 32.1 |

Molecular Modeling for Ligand-Target Interactions (General Principle)

Molecular modeling is a cornerstone of modern drug discovery and chemical biology, providing invaluable insights into how a small molecule (a ligand), such as this compound, interacts with a biological macromolecule (a target), typically a protein or enzyme. consensus.appbiosynsis.com These interactions are fundamental to nearly all biological processes and are the basis for the therapeutic action of most drugs. numberanalytics.comnih.gov The goal of modeling these interactions is to predict the binding mode, affinity, and specificity of a ligand to its target. nih.govresearchgate.net

The process generally begins with the three-dimensional structures of both the ligand and the target protein. Key computational techniques used to study these interactions include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. consensus.app Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them. The scoring function estimates the binding affinity, allowing researchers to prioritize compounds and predict the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex. numberanalytics.comresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the behavior of the protein-ligand complex over time (from nanoseconds to microseconds). rsc.org This allows for the assessment of the stability of the predicted binding pose, reveals conformational changes in the protein or ligand upon binding, and can be used to calculate binding free energies with higher accuracy through methods like MM-PBSA and MM-GBSA. numberanalytics.com

These computational approaches help rationalize the structure-activity relationships (SAR) of a series of compounds, guiding medicinal chemists in designing new molecules with improved potency and selectivity. nih.govnih.gov For the class of pyridine derivatives, molecular modeling has been instrumental in developing compounds for various therapeutic areas by elucidating their binding mechanisms at the atomic level. nih.govresearchgate.net

Advanced Functionalization and Derivatization Strategies for Research Applications of 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol

Creation of Structurally Diverse Chemical Libraries

The synthesis of combinatorial libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid exploration of vast chemical space. The 5-methyl-6-(trifluoromethyl)pyridin-3-ol scaffold is an attractive starting point for library synthesis due to its inherent structural and electronic properties, which can impart favorable pharmacokinetic characteristics to the resulting molecules.

One prominent approach to library generation from trifluoromethyl-containing heterocyclic scaffolds is parallel solution-phase synthesis. This technique allows for the systematic modification of the core structure with a variety of building blocks, leading to a large and diverse collection of related compounds. For instance, a similar strategy has been successfully employed for the synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov This methodology involved the initial assembly of the core heterocyclic ring followed by solution-phase acylation and reduction reactions to introduce diversity. nih.gov

Adapting this approach to this compound, a hypothetical library synthesis could involve the following key steps:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | O-Alkylation/Acylation | Alkyl halides/Acid chlorides, Base | Introduce diversity at the 3-hydroxyl position. |

| 2 | C-H Activation/Functionalization | Transition metal catalysts, Coupling partners | Introduce substituents on the pyridine (B92270) ring. |

| 3 | Suzuki or Stille Coupling | Palladium catalysts, Boronic acids/Stannanes | Further diversify the pyridine core with aryl or heteroaryl groups. |

This systematic approach can generate a library of compounds with varied steric and electronic properties, which can then be screened for biological activity against a range of therapeutic targets.

Derivatization for Analytical Detection and Quantification Methods

The accurate detection and quantification of this compound and its metabolites or derivatives in complex matrices are crucial for a variety of research applications. Chemical derivatization is a powerful tool to enhance the analytical performance of methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.

The primary sites for derivatization on the this compound molecule are the hydroxyl group and potentially the pyridine nitrogen. The choice of derivatizing reagent depends on the analytical technique and the desired improvement, such as increased ionization efficiency for MS or the introduction of a fluorophore for fluorescence detection.

Development of Novel Labeling Reagents

The development of novel labeling reagents from this compound could provide valuable tools for chemical biology and analytical chemistry. The trifluoromethylphenyl moiety is a key component of certain photoaffinity labeling reagents, such as trifluoromethylphenyl diazirines. nih.gov These reagents are used to identify and characterize ligand-protein interactions.

By analogy, the this compound scaffold could be modified to incorporate a photoactivatable group, such as a diazirine or an azide, along with a reporter tag or a bioorthogonal handle (e.g., an alkyne or a strained alkene for click chemistry). Such reagents would enable the covalent labeling of target biomolecules, facilitating their identification and characterization.

Furthermore, the inherent fluorescence of some multisubstituted aminopyridine scaffolds suggests that derivatization of the pyridine ring of this compound, for instance through amination, could lead to the development of novel fluorescent probes. mdpi.com These probes could be designed to respond to specific biological analytes or changes in the microenvironment.

Method Development for High-Resolution Analysis

High-resolution analysis, particularly with HPLC-MS, often benefits from derivatization to improve the chromatographic separation and mass spectrometric detection of analytes. For this compound, derivatization of the hydroxyl group can significantly enhance its ionization efficiency in the mass spectrometer.

Several derivatization reagents are available for targeting hydroxyl groups, including:

| Derivatization Reagent | Reaction Principle | Potential Advantage for Analysis |

| Isonicotinoyl chloride (INC) | Acylation of the hydroxyl group. | Introduces a pyridine moiety, which can enhance protonation and thus signal intensity in positive ion mode ESI-MS. nih.gov |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Pyridinylation of the hydroxyl group. | Similar to INC, it can improve ionization efficiency. nih.gov |

| Dansyl chloride | Sulfonylation of the hydroxyl group. | Introduces a fluorescent tag, enabling sensitive detection by fluorescence detectors. nih.gov |

The development of an analytical method would involve optimizing the derivatization reaction conditions (e.g., solvent, temperature, and reaction time) and the subsequent chromatographic separation and mass spectrometric detection parameters. Such methods are essential for pharmacokinetic studies, metabolism research, and environmental analysis.

Integration into Complex Polycyclic Systems

The integration of the this compound core into more complex polycyclic systems is a promising strategy for the discovery of novel bioactive compounds. The functional handles on the pyridine ring provide opportunities for various cyclization reactions.

A key strategy for constructing complex molecules from pyridinol scaffolds is through transition metal-catalyzed cross-coupling reactions followed by cyclization. For example, the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (B8162832) has been reported as a precursor for the preparation of 1,2,3-triazole hybrids via a click chemistry approach. researchgate.net This demonstrates the utility of the pyridin-3-ol moiety as a building block for constructing larger, more complex structures.

Another powerful tool for C-C bond formation on pyridine rings is the Suzuki coupling reaction. This reaction has been used to synthesize compounds like 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine from the corresponding boronic acid and aryl halide. researchgate.net This methodology could be applied to this compound to introduce various substituents that could then participate in intramolecular cyclization reactions to form fused polycyclic systems.

The following table outlines potential cyclization strategies:

| Cyclization Strategy | Key Reaction | Potential Polycyclic System |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene tethered to the pyridine ring. | Fused bicyclic or tricyclic systems containing the pyridine core. |

| Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) or phenethylamine (B48288) derivative (introduced at the pyridine ring) with an aldehyde or ketone. | Fused indole- or isoquinoline-pyridine systems. |

| Annulation Reactions | Reaction with bifunctional reagents to build a new ring onto the pyridine core. | Various heterocyclic systems fused to the pyridine ring. |

Through these and other synthetic strategies, the this compound scaffold can be elaborated into a diverse range of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

Strategic Applications of 5 Methyl 6 Trifluoromethyl Pyridin 3 Ol As a Molecular Building Block

Synthesis of Advanced Organic Intermediates

The strategic placement of functional groups on the 5-Methyl-6-(trifluoromethyl)pyridin-3-ol scaffold makes it a versatile precursor for a wide range of advanced organic intermediates. The hydroxyl group can readily participate in various transformations, while the pyridine (B92270) ring itself can be functionalized further. This versatility allows chemists to construct more elaborate molecules.

Key synthetic transformations involving this building block include:

O-Alkylation and O-Arylation: The hydroxyl group can be converted into ethers, providing a common linkage strategy in medicinal chemistry to connect the pyridine core to other molecular fragments.

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can act as prodrugs or serve as intermediates for further reactions.

Cross-Coupling Reactions: While the hydroxyl group itself can be converted into a triflate or other leaving group, the pyridine ring can also be pre-functionalized with halogens to enable powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental for assembling complex molecular frameworks. For instance, related trifluoromethyl-substituted pyridines are used as key intermediates in the synthesis of agrochemicals and pharmaceuticals through such coupling methods. nih.govresearchgate.net

The trifluoromethyl group generally remains inert during these transformations, carrying its beneficial electronic and steric properties into the final product.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Pyridyl ethers |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | Pyridyl esters |

| Triflation | Triflic anhydride | Pyridyl triflates (for cross-coupling) |

Construction of Complex Fluorinated Heterocyclic Architectures

The pyridine ring is a foundational element in a vast number of bioactive compounds. e-bookshelf.de this compound serves as an excellent starting point for constructing more complex, multi-ring heterocyclic systems that retain the influential trifluoromethyl group. The development of synthetic methodologies for creating fluorinated heterocycles is a significant area of research. nih.govresearchgate.net

This building block can be utilized in annulation reactions, where a new ring is fused onto the existing pyridine core. For example, intermediates derived from this compound can undergo cyclocondensation reactions with bifunctional reagents to form bicyclic systems. nih.gov Such strategies are employed to create novel scaffolds for drug discovery, where the rigid, well-defined three-dimensional structure of a fused heterocyclic system can lead to high-potency and selective interactions with biological targets. The presence of the CF3 group is often crucial in these architectures, enhancing their chemical and metabolic stability. researchgate.net

Rational Design and Synthesis of Molecular Probes for Biological Target Modulation